molecular formula C17H19N3O4S2 B3018853 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2097857-62-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B3018853
CAS RN: 2097857-62-8
M. Wt: 393.48
InChI Key: LHBUWTIDZYIWIR-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide” is a complex organic compound. The compound contains a bithiophene moiety, which is a class of heterocyclic aromatic compounds based on a five-membered ring made up of one sulfur and four carbon atoms . Bithiophene is a well-established moiety with numerous applications in various research areas .


Synthesis Analysis

Bithiophene can be polymerized with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymers . In another study, two kinds of cation radicals initiate 2,2’-bithiophene polymerization after the addition of ferric chloride .


Molecular Structure Analysis

The two rings in bithiophene are coplanar . This structure provides strong inter-chain interaction which can result in high charge mobility .


Chemical Reactions Analysis

Bithiophene and thieno [3,2- b ]thiophene were polymerized separately with bis (2,3-dialkylthienyl)benzo [1,2- b :4,5- b’ ]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Physical And Chemical Properties Analysis

The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV . The PBDTT-2T and PBDTT-TT achieved hole mobilities of 0.035 and 0.008 cm 2 V −1 s −1 in top-contact/bottom-gate organic field-effect transistor devices .

Scientific Research Applications

Perovskite Solar Cells (PSCs)

Background: Perovskite solar cells (PSCs) have gained prominence as efficient and cost-effective alternatives to traditional silicon-based solar cells. BT-derivative, with its modified 2,2’-bithiophene core, has been investigated as a hole-transport material (HTM) for PSCs.

Key Findings:

Materials Science

Conductive Polymers: BT-derivative can be polymerized to form conductive materials:

Safety and Hazards

The safety data sheet for 2,2’-Bithiophene indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-2-19-7-8-20(16(23)15(19)22)17(24)18-10-11(21)12-5-6-14(26-12)13-4-3-9-25-13/h3-6,9,11,21H,2,7-8,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBUWTIDZYIWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

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